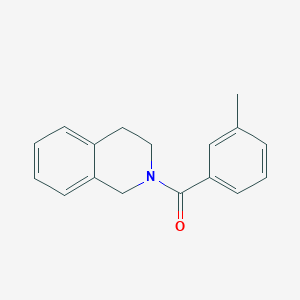

2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of tetrahydroisoquinoline, such as 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran, involves novel approaches to achieve selectivity for specific adrenergic receptors, showcasing the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry (Hagihara et al., 2007). Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of isoquinoline-fused scaffolds, demonstrating the efficacy of metal-catalyzed reactions in constructing complex heterocyclic systems (Dang et al., 2017).

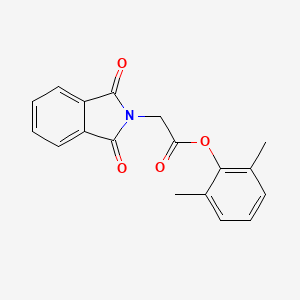

Molecular Structure Analysis

The study of molecular structure is crucial for understanding the reactivity and properties of compounds. Techniques such as crystallography provide insights into the three-dimensional arrangement of molecules, facilitating the prediction of chemical behavior (Gotoh et al., 2020).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including redox condensation and electrophilic cyclization, to form complex heterocyclic structures. These reactions highlight the compound's reactivity and the potential for creating novel molecules with specific properties (Nguyen et al., 2016); (Tsai et al., 2004).

Wissenschaftliche Forschungsanwendungen

Electrospray Mass Spectrometry Analysis

Derivatives similar to 2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline have been used in electrospray mass spectrometry to enhance the detection and fragmentation of N-linked carbohydrates. This method allows for the detailed analysis of glycosidic cleavages and internal fragments, contributing significantly to the field of glycomics and the understanding of complex biological molecules (Harvey, 2000).

Synthesis of Green Twisted Heteroacene

In synthetic chemistry, a "clean reaction" strategy was employed to create stable, green twisted heteroacene compounds. These efforts highlight the potential for developing new materials with specific optical properties, which could have applications in sensors and optoelectronic devices (Li et al., 2012).

Dual Fluorescence Emission

The study of valence tautomers of a 3-(2H)-isoquinolinone derivative revealed dual fluorescence emission, a property that can be harnessed for sensor applications and in the design of materials for optoelectronics. This work demonstrates the intricate relationship between molecular structure and photophysical properties, offering insights into the development of fluorescent probes (Craig et al., 2009).

Spiro Heterocyclization

Research on the reaction between substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones has led to the synthesis of novel spiro heterocyclic compounds. These findings contribute to the field of medicinal chemistry by introducing new scaffolds that could be further explored for drug development (Bannikova et al., 2005).

Phytochemical Constituents

In phytochemistry, a new dihydroisoquinoline-N-oxide alkaloid was isolated from the seeds of Calycotome villosa subsp. intermedia. The structural elucidation of such compounds expands our understanding of plant alkaloids and their potential applications in pharmaceuticals (Elkhamlichi et al., 2017).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Zukünftige Richtungen

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in areas such as medicine or materials science .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-5-4-8-15(11-13)17(19)18-10-9-14-6-2-3-7-16(14)12-18/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLDFFPTAVWBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydroisoquinolin-2(1H)-yl(3-methylphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)